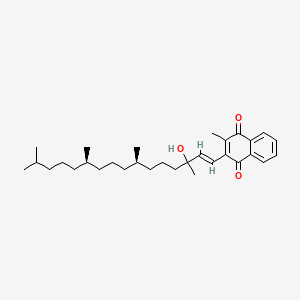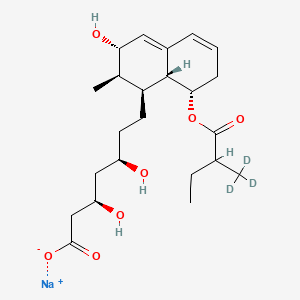
3alpha-Hydroxy Pravastatin-d3 Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3alpha-Hydroxy Pravastatin-d3 Sodium Salt: is a deuterated form of 3alpha-Hydroxy Pravastatin, which is a metabolite of the cholesterol-lowering drug pravastatin. This compound is primarily used in scientific research as a reference standard and for analytical purposes. It is part of the statin family, which is known for its role in inhibiting HMG-CoA reductase, an enzyme involved in cholesterol synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3alpha-Hydroxy Pravastatin-d3 Sodium Salt involves multiple steps, starting from the precursor pravastatin. The process typically includes hydroxylation and deuteration reactions. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for achieving high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets stringent quality standards. Techniques such as chromatography and crystallization are often employed to purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3alpha-Hydroxy Pravastatin-d3 Sodium Salt undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3alpha-Hydroxy Pravastatin-d3 Sodium Salt is used as a reference standard for analytical methods such as mass spectrometry and chromatography. It helps in the identification and quantification of pravastatin and its metabolites .
Biology: In biological research, this compound is used to study the metabolic pathways of pravastatin. It aids in understanding how the drug is processed in the body and its effects on various biological systems .
Medicine: In medical research, this compound is used to investigate the pharmacokinetics and pharmacodynamics of pravastatin. It helps in determining the drug’s efficacy, safety, and potential side effects .
Industry: In the pharmaceutical industry, this compound is used in the development and quality control of pravastatin-based medications. It ensures that the drugs meet regulatory standards and are safe for consumption .
Wirkmechanismus
The mechanism of action of 3alpha-Hydroxy Pravastatin-d3 Sodium Salt is similar to that of pravastatin. It inhibits the enzyme HMG-CoA reductase, which is responsible for the synthesis of cholesterol in the liver. By blocking this enzyme, the compound reduces the production of cholesterol, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .
Vergleich Mit ähnlichen Verbindungen
Pravastatin: The parent compound, used as a cholesterol-lowering medication.
Mevastatin: Another statin with a similar mechanism of action.
Simvastatin: A widely used statin with a slightly different chemical structure.
Uniqueness: 3alpha-Hydroxy Pravastatin-d3 Sodium Salt is unique due to its deuterated form, which makes it particularly useful in analytical and research applications. The presence of deuterium atoms enhances the compound’s stability and allows for more precise measurements in mass spectrometry .
Eigenschaften
Molekularformel |
C23H35NaO7 |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
sodium;(3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[2-(trideuteriomethyl)butanoyloxy]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-7-5-6-15-10-19(26)14(3)18(22(15)20)9-8-16(24)11-17(25)12-21(27)28;/h5-6,10,13-14,16-20,22,24-26H,4,7-9,11-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13?,14-,16-,17-,18+,19-,20+,22+;/m1./s1/i2D3; |
InChI-Schlüssel |
QMLCOLOJNAKCFF-JKMYDAIXSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])C(CC)C(=O)O[C@H]1CC=CC2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@H](C[C@H](CC(=O)[O-])O)O)C)O.[Na+] |
Kanonische SMILES |
CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC(CC(CC(=O)[O-])O)O)C)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-N'-[[5-(hydroxymethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide](/img/structure/B15294034.png)

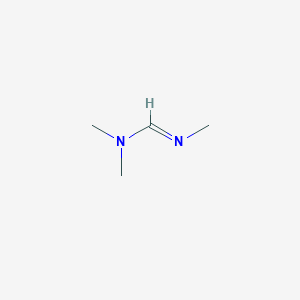

![4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B15294070.png)

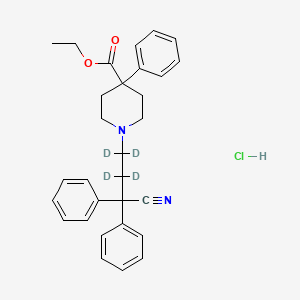
![2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B15294082.png)
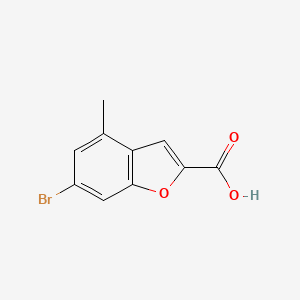

![1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B15294103.png)
